molecular formula C18H22N2O2 B1385113 N-(4-Aminophenyl)-4-(pentyloxy)benzamide CAS No. 1020056-34-1

N-(4-Aminophenyl)-4-(pentyloxy)benzamide

Cat. No.: B1385113
CAS No.: 1020056-34-1
M. Wt: 298.4 g/mol
InChI Key: VGVCUZFLDKPHHB-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-(pentyloxy)benzamide is an organic compound that features a benzamide core with an aminophenyl and a pentyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-(pentyloxy)benzamide typically involves the following steps:

    Nitration: The starting material, 4-pentyloxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 4-aminophenyl-4-pentyloxybenzoic acid is then reacted with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, reduction, and amidation processes, utilizing continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-(4-Aminophenyl)-4-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-4-(butyloxy)benzamide
  • N-(4-Aminophenyl)-4-(hexyloxy)benzamide
  • N-(4-Aminophenyl)-4-(methoxy)benzamide

Uniqueness

N-(4-Aminophenyl)-4-(pentyloxy)benzamide is unique due to its specific pentyloxy substituent, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

N-(4-aminophenyl)-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-4-13-22-17-11-5-14(6-12-17)18(21)20-16-9-7-15(19)8-10-16/h5-12H,2-4,13,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVCUZFLDKPHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274863
Record name N-(4-Aminophenyl)-4-(pentyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-34-1
Record name N-(4-Aminophenyl)-4-(pentyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020056-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-4-(pentyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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